Cas no 57552-95-1 (7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one)

57552-95-1 structure
Nom du produit:7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
Numéro CAS:57552-95-1
Le MF:C11H12N2O
Mégawatts:188.225782394409
MDL:MFCD08695256
CID:1032354
PubChem ID:12834620
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one Propriétés chimiques et physiques
Nom et identifiant
-
- 7-Phenyl-3,4-dihydro-1H-1,4-diazepin-5(2H)-one
- 5H-1,4-Diazepin-5-one, 1,2,3,4-tetrahydro-7-phenyl-
- 7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
- 7-phenyl-1,2,3,4-tetrahydro -1,4-diazepine-5-one
- 7-Phenyl-1,2,3,4-tetrahydro-[1,4]diazepin-5-on
- 7-phenyl-1,2,3,4-tetrahydro-[1,4]diazepin-5-one
- 7-phenyl-2,3,4,5-tetrahydro-1,4-diazepin-5-one
- 7-phenyl-2,3,4,5-tetrahydro-1,4-diazepine-5-one
- AK122689
- AKOS0
- KB-250138
- phenyltetrahydrodiazepinone
- RP11163
- SureCN6270993
- D85600
- 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one
- 7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one
- DB-342018
- AKOS000281164
- SCHEMBL6270993
- MFCD08695256
- 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepine-5-one
- EN300-79618
- 57552-95-1
- QTBKTEDAGWNUEX-UHFFFAOYSA-N
- MF-0009
- A898226
- J-519331
- CS-0261699
- 7-Phenyl-1,2,3,4,-tetrahydro-1,4-diazepin-5-one
- Z336080720
- DTXSID90511054
- 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
-
- MDL: MFCD08695256
- Piscine à noyau: InChI=1S/C11H12N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,13,14)
- La clé Inchi: QTBKTEDAGWNUEX-UHFFFAOYSA-N
- Sourire: O=C1NCCNC(=C1)C2=CC=CC=C2
Propriétés calculées
- Qualité précise: 188.094963011g/mol
- Masse isotopique unique: 188.094963011g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 1
- Complexité: 242
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.2
- Surface topologique des pôles: 41.1Ų
Propriétés expérimentales
- Dense: 1.118±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 206-207 ºC
- Solubilité: Légèrement soluble (6 G / l) (25 ºC),
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79618-1.0g |
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one |
57552-95-1 | 95.0% | 1.0g |
$123.0 | 2025-03-21 | |
Alichem | A019116772-5g |
7-Phenyl-3,4-dihydro-1H-1,4-diazepin-5(2H)-one |
57552-95-1 | 95% | 5g |
$849.00 | 2023-09-01 | |
Apollo Scientific | OR303942-500mg |
7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one |
57552-95-1 | 500mg |
£100.00 | 2024-05-24 | ||
TRC | P322385-100mg |
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one |
57552-95-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
Chemenu | CM194120-5g |
7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one |
57552-95-1 | 95% | 5g |
$794 | 2021-06-09 | |
abcr | AB338662-1 g |
7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one, 95%; . |
57552-95-1 | 95% | 1g |
€260.30 | 2023-06-21 | |
Enamine | EN300-79618-10.0g |
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one |
57552-95-1 | 95.0% | 10.0g |
$982.0 | 2025-03-21 | |
Enamine | EN300-79618-0.25g |
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one |
57552-95-1 | 95.0% | 0.25g |
$61.0 | 2025-03-21 | |
1PlusChem | 1P00F1PO-50mg |
5H-1,4-Diazepin-5-one, 1,2,3,4-tetrahydro-7-phenyl- |
57552-95-1 | 95% | 50mg |
$67.00 | 2025-03-14 | |
1PlusChem | 1P00F1PO-5g |
5H-1,4-Diazepin-5-one, 1,2,3,4-tetrahydro-7-phenyl- |
57552-95-1 | 95% | 5g |
$650.00 | 2025-02-27 |
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one Littérature connexe
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Related Articles
-
Bortezomib Intermédiaire A : Nouvelles Perspectives en Chimie Bio-pharmaceutique Bortezomib Int……Jun 19, 2025
-
Rôle et mécanismes de l'action du Saikosaponin D dans les applications bio-pharmaceutiques Rôle……Jun 17, 2025
-
L'ondansétron hydrochlorure dihydrate : Une approche chimique bio-pharmaceutique Introduction L'onda……Jun 19, 2025
-
Nandrolone Decanoate : Principes Actifs et Applications en Chimie Bio-Pharmaceutique La nandrolone d……Jun 19, 2025
-
Lorcaserine HCl : Nouvelles Perspectives dans la Thérapie des Troubles de l'Appétit et de la Perte d……Jun 19, 2025
57552-95-1 (7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one) Produits connexes
- 1804706-63-5(Methyl 2-chloro-6-(difluoromethyl)pyridine-4-acetate)
- 2640979-36-6(3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile)
- 2580184-97-8(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluoro-4-(methylsulfanyl)benzoic acid)
- 1260657-24-6(Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate)
- 1396969-06-4(3-(1H-Imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid hydrate)
- 300568-04-1(2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide)
- 2034228-59-4(3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea)
- 1805941-84-7(4-(Chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)
- 175278-64-5(4-Bromobenzenesulfinic Acid sodium salt dihydrate)
- 1871142-48-1(3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:57552-95-1)7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one

Pureté:99%/99%
Quantité:1g/5g
Prix ($):154.0/606.0